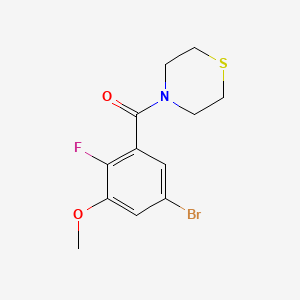

(5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone

Description

(5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone (CAS: 1823895-19-7) is a halogenated aryl ketone derivative featuring a thiomorpholino moiety. The compound is characterized by a substituted phenyl ring with bromo (Br), fluoro (F), and methoxy (OCH₃) groups at positions 5, 2, and 3, respectively. Its thiomorpholino group introduces a sulfur atom into the morpholine ring, influencing electronic properties and solubility.

Properties

IUPAC Name |

(5-bromo-2-fluoro-3-methoxyphenyl)-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrFNO2S/c1-17-10-7-8(13)6-9(11(10)14)12(16)15-2-4-18-5-3-15/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKJOUVZHVUWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1F)C(=O)N2CCSCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrFNO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone typically involves the reaction of 5-bromo-2-fluoro-3-methoxybenzoyl chloride with thiomorpholine under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while the thiomorpholino group can be reduced to form thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding aldehydes, acids, or thiols .

Scientific Research Applications

(5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in halogenation patterns, substituent groups, or heterocyclic moieties:

| Compound Name | CAS Number | Substituents on Phenyl Ring | Heterocycle | Molecular Weight | Purity | Status |

|---|---|---|---|---|---|---|

| (5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone | 1823895-19-7 | 5-Br, 2-F, 3-OCH₃ | Thiomorpholino | 374.25 g/mol | 98% | Discontinued |

| (4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone | 2404733-91-9 | 4-Br, 3-Cl, 2-F | Thiomorpholino | 377.64 g/mol | N/A | Available |

| (5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone | 2635937-51-6 | 5-Br, 2-F, 3-CH₃ | Morpholino | 344.19 g/mol | ≥95% | Available |

| (3-Bromo-5-chlorophenyl)-(5-chloro-2-methoxyphenyl)methanone | 329944-59-4 | 3-Br, 5-Cl (phenyl 1); 5-Cl, 2-OCH₃ (phenyl 2) | None | 434.55 g/mol | 100% | Available |

Key Observations :

- Heterocycle: Thiomorpholino derivatives exhibit sulfur-induced electron delocalization, whereas morpholino analogs (e.g., 2635937-51-6) lack sulfur, affecting solubility and hydrogen-bonding capacity .

- Methoxy vs. Methyl : The methoxy group in the target compound enhances polarity compared to methyl substituents (2635937-51-6), influencing solubility and metabolic stability .

Physicochemical and Stability Properties

- Thermal Stability: Thiomorpholino-containing compounds (e.g., 1823895-19-7) may exhibit lower thermal stability compared to morpholino analogs due to sulfur’s susceptibility to oxidation .

- Hygroscopicity: Thiomorpholino derivatives (e.g., 3a and 3b in ) are prone to hygroscopicity and deamination in aqueous environments, limiting their utility in hydrophilic formulations .

- Crystallinity: Halogenated derivatives like 329944-59-4 form stable crystals with high melting points (>200°C), whereas thiomorpholino analogs may require specialized crystallization conditions .

Biological Activity

(5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₃BrFNO₂S

- Purity : 97%

- Physical Form : Solid

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Its structure suggests potential for:

- Kinase Inhibition : Similar compounds have shown efficacy as inhibitors of ERK1/2 kinases, which are implicated in cancer progression and other diseases .

- Antimicrobial Activity : The thiomorpholine group is known to enhance antibacterial properties against Gram-positive bacteria, indicating potential use as an antimicrobial agent .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, inhibitors of ERK1/2 have been shown to reduce tumor growth in preclinical models .

2. Antimicrobial Activity

The compound exhibits significant antibacterial properties. In studies, derivatives with similar thiomorpholine structures demonstrated effective inhibition against Helicobacter pylori, a known pathogen responsible for gastric ulcers .

3. Anti-inflammatory Effects

Compounds related to this structure have been investigated for their anti-inflammatory properties, potentially through modulation of cytokine production and immune response pathways .

Case Study 1: Anticancer Efficacy

In a study examining the effects of various ERK inhibitors, a derivative of this compound was tested on cancer cell lines. Results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Testing

A disk diffusion assay was performed using the compound against clinical strains of H. pylori. The results indicated inhibition zone diameters ranging from 25 mm to 32 mm at varying concentrations, demonstrating its potential as an effective antimicrobial agent .

Research Findings Summary Table

Q & A

Basic: What are the primary synthetic routes for (5-Bromo-2-fluoro-3-methoxyphenyl)(thiomorpholino)methanone, and how do reaction conditions impact yield?

Answer:

The synthesis typically involves coupling a bromo-fluoro-methoxyphenyl precursor with thiomorpholine derivatives. A common approach is Lewis acid-catalyzed Friedel-Crafts acylation (e.g., AlCl₃ or BF₃·Et₂O) to form the ketone linkage . For example, analogous compounds like (5-Bromo-2-hydroxyphenyl)(3-fluorophenyl)methanone were synthesized using 3-fluorobenzoyl chloride and bromoanisole derivatives under Lewis acid conditions . Key factors affecting yield include:

- Solvent polarity : Polar aprotic solvents (e.g., DCM, DMF) enhance electrophilic reactivity.

- Temperature : Lower temperatures (0–5°C) minimize side reactions like demethylation of the methoxy group.

- Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 equiv.) improves acylation efficiency but may complicate purification.

Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product from brominated by-products .

Advanced: How can computational modeling predict regioselectivity in thiomorpholino-mediated cross-coupling reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic and steric effects of the thiomorpholino group. For instance:

- Nucleophilic aromatic substitution (SNAr) : The electron-withdrawing fluorine and bromine substituents direct incoming nucleophiles to the para position relative to the methoxy group. Thiomorpholino’s sulfur atom increases electron density at the carbonyl carbon, favoring nucleophilic attack at specific sites .

- Transition state analysis : Simulations of Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) reveal that steric hindrance from the methoxy group limits reactivity at the ortho position, making the meta position (relative to bromine) more accessible .

Validation requires comparing computational predictions with experimental X-ray crystallography or NOESY NMR data to confirm regiochemical outcomes .

Basic: What spectroscopic techniques are optimal for characterizing this compound, and how are spectral contradictions resolved?

Answer:

- ¹H/¹³C NMR : The methoxy group (~δ 3.8 ppm in ¹H NMR) and thiomorpholino protons (δ 2.5–3.5 ppm) are diagnostic. Aromatic protons show splitting patterns due to adjacent bromine (J = 8–10 Hz) and fluorine (J = 4–6 Hz) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 358.03 for C₁₇H₁₄BrFNO₂S) and detects halogen isotopes (⁷⁹Br/⁸¹Br doublet).

- IR spectroscopy : A strong carbonyl stretch (~1680 cm⁻¹) confirms ketone formation.

Contradictions (e.g., unexpected splitting in NMR) may arise from rotamers or residual solvents. Use deuterated solvent exchange or variable-temperature NMR to distinguish dynamic effects from impurities .

Advanced: What mechanistic strategies address discrepancies between theoretical and experimental reaction rates in thiomorpholino-based reactions?

Answer:

Discrepancies often stem from unaccounted solvent effects or transition metal interactions . For example:

- Solvent coordination : In Pd-catalyzed reactions, DMF may coordinate to Pd, altering the activation barrier. Computational models using SMD solvation models improve accuracy .

- Thiomorpholino’s redox activity : The sulfur atom can participate in side reactions (e.g., oxidation to sulfoxide), reducing catalytic efficiency. Cyclic voltammetry studies quantify redox potentials to adjust reaction conditions (e.g., adding antioxidants like BHT) .

Case study : When experimental yields of Suzuki coupling products were lower than predicted, replacing Pd(PPh₃)₄ with Pd(OAc)₂ and XPhos ligand improved turnover by mitigating sulfur-Pd interactions .

Basic: How is the stability of this compound assessed under varying storage conditions?

Answer:

- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>200°C for most aryl ketones).

- Light sensitivity : UV-Vis spectroscopy (λmax ~270 nm) monitors photodegradation; store in amber vials at –20°C .

- Hydrolytic stability : Accelerated aging in buffered solutions (pH 1–14) at 40°C for 48 hours. The methoxy group is prone to acid-catalyzed demethylation (e.g., pH <2), requiring neutral storage conditions .

Advanced: What strategies optimize enantioselective synthesis when introducing chiral centers near the thiomorpholino group?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric acylations to induce >90% ee .

- Dynamic kinetic resolution (DKR) : Palladium complexes with chiral ligands (e.g., Josiphos) enable racemization of intermediates during coupling .

- Crystallization-induced diastereomer resolution : Co-crystallize with chiral carboxylic acids (e.g., tartaric acid) to separate enantiomers .

Validation via chiral HPLC (Chiralpak IA column, hexane/i-PrOH eluent) confirms enantiopurity .

Basic: How are by-products from bromine/fluorine substituents characterized and mitigated during synthesis?

Answer:

- Major by-products : Dehalogenation (e.g., Br → H) or methoxy cleavage. LC-MS identifies masses 80–82 Da lower than the target .

- Mitigation :

Advanced: How does the thiomorpholino group influence the compound’s pharmacokinetic properties in drug discovery contexts?

Answer:

- Lipophilicity : LogP increases by ~0.5 units compared to morpholino analogs, enhancing membrane permeability (measured via PAMPA assay) .

- Metabolic stability : Thiomorpholino’s sulfur resists cytochrome P450 oxidation better than morpholino, as shown in human liver microsome assays .

- Toxicity : Screen for reactive metabolites (e.g., sulfoxide intermediates) using glutathione trapping assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.